molecular formula C20H23N3O4S B2634539 N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide CAS No. 899976-47-7

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide

Cat. No. B2634539
CAS RN: 899976-47-7
M. Wt: 401.48
InChI Key: APQFQPJUERZKLP-UHFFFAOYSA-N
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Description

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide, also known as DTZ323, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the oncogenic activity of c-Myc, which is frequently overexpressed in cancer cells. DTZ323 has shown promising results in preclinical studies as a potential anticancer agent, and its synthesis, mechanism of action, and future directions will be discussed in

Scientific Research Applications

Anticancer Activity

Antimicrobial Activity

Synthesis and Medicinal Applications

Biological Evaluation

  • Novel quinoline incorporated 1,3-thiazinan-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial, antitubercular, and antimalarial activities. Some compounds showed excellent activities in these areas (S. Umamatheswari, C. Sankar, 2017).

Chiral Polymers

Antibacterial Agents

properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-4-6-16(7-5-15)14-21-19(24)20(25)22-17-8-10-18(11-9-17)23-12-2-3-13-28(23,26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFQPJUERZKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide

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